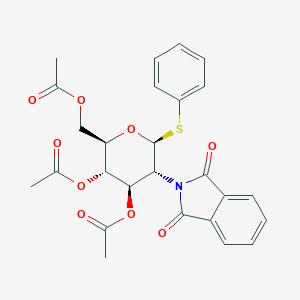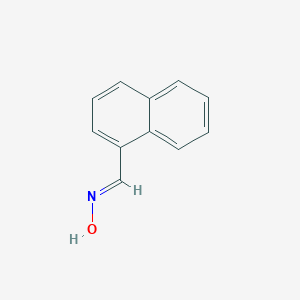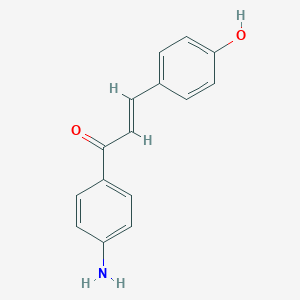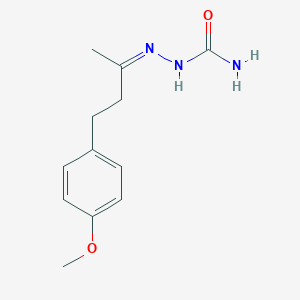
phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside is a complex organic compound that belongs to the class of glucopyranosides This compound is characterized by the presence of a phenylthio group, a phthalimidyl group, and three acetyl groups attached to a glucopyranose ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of D-glucose using acetyl groups to form a glucopyranose triacetate intermediate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. Purification steps such as recrystallization, chromatography, or distillation may be employed to isolate the final product.
化学反应分析
Types of Reactions
phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalimidyl group can be reduced to form primary amines.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Acetyl groups can be replaced using nucleophiles like alcohols or amines in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various glucopyranoside derivatives with different functional groups.
科学研究应用
phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phthalimidyl group may interact with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. The acetyl groups can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
相似化合物的比较
Similar Compounds
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside: Similar structure but lacks the phthalimidyl group.
1-Phenyl-1-thio-beta-D-glucopyranoside tetraacetate: Similar structure but lacks the phthalimidyl group and has an additional acetyl group.
Uniqueness
phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside is unique due to the presence of both the phenylthio and phthalimidyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C26H25NO9S |
|---|---|
分子量 |
527.5 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H25NO9S/c1-14(28)33-13-20-22(34-15(2)29)23(35-16(3)30)21(26(36-20)37-17-9-5-4-6-10-17)27-24(31)18-11-7-8-12-19(18)25(27)32/h4-12,20-23,26H,13H2,1-3H3/t20-,21-,22-,23-,26+/m1/s1 |
InChI 键 |
FEYKFHMOACOSBF-HDXRJONQSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[7-(acetyloxy)-2-oxo-2H-chromen-3-yl]phenyl acetate](/img/structure/B326522.png)
![2,6-Bis[3-(4-hydroxy-3-methoxyphenyl)-2-propenylidene]cyclohexanone](/img/structure/B326524.png)

![4-[2-(Benzylideneamino)ethyl]phenol](/img/structure/B326527.png)

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B326531.png)
![3,7-Dimethyl-3,7,9-triazabicyclo[3.3.2]decan-10-one](/img/structure/B326532.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-1-(4-hydroxyphenyl)-2-propen-1-one](/img/structure/B326534.png)

